4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline is an organic compound characterized by the presence of a chloro-substituted aniline group and a trichloroethyl group attached to an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trichloro-1-(4-ethoxyphenyl)ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)benzamide
- 4-ME-N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules or the development of new therapeutic agents.
Properties
CAS No. |
38766-68-6 |
---|---|
Molecular Formula |
C16H15Cl4NO |
Molecular Weight |
379.1 g/mol |
IUPAC Name |
4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C16H15Cl4NO/c1-2-22-14-9-3-11(4-10-14)15(16(18,19)20)21-13-7-5-12(17)6-8-13/h3-10,15,21H,2H2,1H3 |
InChI Key |
XMGOALAELVBKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.